B1576536 Ginkbilobin

Ginkbilobin

Cat. No.: B1576536
Attention: For research use only. Not for human or veterinary use.
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Description

Ginkbilobin, also referred to as this compound-1 (GNK1), is an antifungal protein purified from the seeds of the Ginkgo biloba tree . This research-grade reagent is invaluable for studying innate plant defense mechanisms and exploring novel antifungal agents. Its primary research value lies in its characterized activity against a spectrum of filamentous fungi, including Botrytis cinerea , Mycosphaerella arachidicola , and Fusarium oxysporum . The protein's mechanism of action is associated with its carbohydrate-binding specificity, which allows it to interact with fungal cell components . Beyond its antifungal properties, this compound exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , and it also demonstrates the ability to inhibit HIV-1 reverse transcriptase and suppress the proliferation of murine splenocytes in vitro, making it a versatile tool for immunological and virological research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

ANTAFVSSAHNTQKIPAGAPFNRNLRAMLADLRQNAAFAG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Ginkbilobin-2 has demonstrated significant antifungal activity against various pathogenic fungi, including Fusarium oxysporum and Candida albicans . It has also shown antibacterial effects against Staphylococcus aureus, Enterococcus spp., and Pseudomonas aeruginosa . This positions this compound as a potential candidate for developing new antimicrobial treatments.

Neuroprotective Effects

Research indicates that extracts from Ginkgo biloba, which contain this compound, may provide neuroprotective benefits. Studies have shown that these extracts can improve cognitive function and reduce symptoms in conditions such as Alzheimer's disease and other age-related cognitive impairments . The mechanisms involve antioxidant properties that mitigate oxidative stress and apoptosis in neural cells.

Cardiovascular Health

Ginkgo extracts have been associated with improved blood circulation and cardiovascular health. They are believed to influence neurotransmitter pathways and enhance endothelial function, potentially reducing the risk of atherosclerosis . Clinical trials have suggested that Ginkgo biloba extract can lower plasma lipoprotein(a) levels, a known risk factor for cardiovascular diseases.

Antifungal Activity in Plants

This compound-2's antifungal properties have been explored in agricultural contexts, particularly in enhancing plant resistance to fungal pathogens. For instance, overexpression of the this compound-2 homologous domain gene in Quercus suber (cork oak) somatic embryos improved tolerance to Phytophthora cinnamomi, a pathogen causing significant economic losses in forestry .

Genetic Engineering

The potential for genetic engineering using this compound-2 has been highlighted in recent studies where genes coding for this protein were transferred into other plant species to enhance their resistance to diseases . This approach could lead to the development of crop varieties with improved resilience against fungal infections.

Case Studies

Study Application Findings
Sawano et al., 2007Antifungal PropertiesIdentified this compound-2 as an effective inhibitor against pathogenic fungi .
Achebe de Souza et al., 2020Neuroprotective EffectsDemonstrated that Ginkgo biloba extract reduces oxidative stress and improves cognitive function .
Research on Quercus suberAgricultural ResistanceShowed enhanced tolerance to Phytophthora cinnamomi through genetic modification .

Comparison with Similar Compounds

Key Functional Properties :

  • Antifungal Activity : Effective against Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, and others .
  • Antibacterial Activity: Moderate inhibition of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
  • Antiviral and Immunomodulatory Effects: Inhibits HIV-1 reverse transcriptase and murine splenocyte proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ginkbilobin and Homologs

Compound Source Structural Features Key Functions Research Findings
This compound Ginkgo biloba seeds α+β fold; 2 cysteine-rich domains Antifungal, antibacterial, antiviral Binds fungal cells via electrostatic interactions; inhibits HIV-1 RT .
Cast_Gnk2-like Quercus suber (cork oak) 95% sequence similarity to this compound; two conserved cysteine-rich domains Enhances tolerance to Phytophthora cinnamomi Overexpression in transgenic cork oak increases survival under pathogen stress .
Embryo-abundant proteins Picea abies (spruce) 85% sequence identity to this compound Seed/embryo development Role in carbohydrate binding during embryogenesis .
Gnk2-homologs Various gymnosperms Secretory protein with signal peptide Pathogen resistance, seed development Carbohydrate-binding properties linked to antifungal activity .
Cycloviolins Plants (e.g., Viola) Cyclic peptides with disulfide bonds Antiviral, antimicrobial Inhibits foot-and-mouth disease virus (FMDV) VP1 protein via hydrogen bonding .

Structural Similarities and Divergences

  • Cysteine-Rich Domains : Both this compound and Cast_Gnk2-like contain conserved cysteine-rich regions (C-X8-C-X2-C), critical for stability and antifungal activity .
  • Sequence Homology: Cast_Gnk2-like shares 95% amino acid similarity with this compound, differing in residues like His10/Cys and Ala19/Ser . Embryo-abundant proteins from Picea spp. share 85% identity, suggesting a common evolutionary origin .

Functional Overlaps and Distinctions

  • Antifungal Mechanisms :
    • This compound disrupts fungal membranes via electrostatic interactions .
    • Cast_Gnk2-like overexpression in cork oak reduces Phytophthora infection by 40–60% in transgenic lines .
  • Antiviral Activity :
    • This compound inhibits HIV-1 reverse transcriptase at IC₅₀ = 20 µM .
    • Cycloviolins (e.g., Cycloviolin-A) show stronger binding to FMDV VP1 (docking energy = -866.2 kcal/mol) compared to this compound (-1295.4 kcal/mol) .

Regulatory and Biotechnological Implications

  • Transgenic vs. Cisgenic Approaches : Cast_Gnk2-like overexpression in plants is considered cisgenic (same gene pool as host), avoiding stringent GMO regulations .
  • Expression Variability: In cork oak, endogenous Gnk2-like proteins exhibit low basal expression, necessitating genetic modification for pathogen resistance .

Preparation Methods

Extraction of Ginkbilobin from Ginkgo biloba Seeds

The initial step in preparing this compound involves extraction from the seeds of Ginkgo biloba. The seeds are selected typically from mature specimens and processed to isolate the protein fraction.

  • Source Material : Mature ginkgo nuts (seeds) are used as the starting material for this compound extraction.
  • Extraction Medium : The seeds are subjected to extraction in aqueous buffers optimized for protein stability.
  • Osmotic Shock Method : Recombinant this compound (SeMet-rGnk2) has been successfully extracted from bacterial cells by osmotic shock, a method that can also be adapted for native protein extraction from seed tissues.

Purification Techniques

Purification is critical to obtain this compound in a high-purity form. The following methods have been documented:

  • Gel-Filtration Chromatography : This size-exclusion chromatography method is employed for partial purification of this compound. It separates proteins based on molecular size, allowing the isolation of this compound from other seed proteins.

  • Ion-Exchange Chromatography (SP-Sepharose Column) : Further purification is achieved using cation-exchange chromatography. This compound binds to the SP-Sepharose resin equilibrated with MES buffer (pH 6.0) and is eluted with a buffer containing 300 mM salt concentration, which disrupts ionic interactions and releases the protein.

Recombinant Protein Expression and Purification

To facilitate structural studies, recombinant this compound has been produced in Escherichia coli using a heterologous expression system:

  • Host Strain and Culture Conditions : E. coli cells are cultured in media supplemented with antibiotics (kanamycin and chloramphenicol) and induced with isopropyl β-D-thiogalactopyranoside (IPTG) to express the recombinant protein.

  • Induction and Labeling : For crystallographic studies, selenomethionine-labeled this compound is produced by supplementing the culture with selenomethionine and specific amino acids to enhance incorporation.

  • Harvesting and Extraction : After induction, cells are harvested by centrifugation and lysed by osmotic shock to release the recombinant protein.

  • Purification : The recombinant protein is purified via SP-Sepharose ion-exchange chromatography and concentrated for downstream applications such as crystallization.

Extraction Solvents and Conditions

While the above methods focus on protein purification, traditional and experimental approaches to extract bioactive compounds from Ginkgo biloba seeds (including this compound) involve various solvents:

Extraction Solvent Extraction Method Notes
Water Decoction (boiling) Traditional method; used for topical preparations in TCM
80% Ethanol Maceration (72 h) Efficient for extracting a broad range of compounds including proteins and secondary metabolites
Oil (e.g., Rape Seed Oil) Infusion (long-term) Used in traditional topical formulations

These solvent systems are chosen based on the solubility and stability of the target compounds, with aqueous buffers favored for protein extraction and organic solvents for other secondary metabolites.

Research Findings on Preparation and Characterization

  • Crystallization and Structural Analysis : Purified this compound has been crystallized for X-ray diffraction studies, confirming the success of the purification protocols.

  • Biological Activity Correlation : Extracts containing this compound demonstrate antimicrobial activity, validating the preparation methods that preserve the bioactive form of the protein.

  • Multi-omics Insights : Although focused more broadly on Ginkgo biloba seed metabolites, recent studies using multi-omics approaches provide context for the biosynthesis and accumulation of this compound during seed development, indirectly informing optimal harvest and extraction timing.

Summary Table: Preparation Workflow of this compound

Step Method/Technique Key Parameters/Conditions Purpose/Outcome
Seed Collection Mature Ginkgo biloba seeds Harvest from healthy trees Source material for extraction
Initial Extraction Aqueous buffer extraction Osmotic shock, pH ~6.0 MES buffer Release of this compound protein
Partial Purification Gel-filtration chromatography Size exclusion, separation by molecular size Remove non-target proteins
Further Purification Ion-exchange chromatography (SP-Sepharose) Elution with 300 mM salt in MES buffer High purity this compound isolation
Recombinant Expression E. coli culture with IPTG induction Supplementation with selenomethionine for labeling Production of crystallizable protein
Concentration & Storage Protein concentration and storage Concentrated for crystallization or assays Ready for structural and functional studies

Q & A

Q. What experimental methodologies are recommended for identifying and characterizing Ginkbilobin in plant extracts?

this compound can be isolated using gel filtration chromatography and identified via MALDI-TOF mass spectrometry, as demonstrated in antifungal protein studies . For structural characterization, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical to analyze its secondary and tertiary structures. ProtParam servers can predict physicochemical properties (e.g., molecular weight, instability index), which are essential for preliminary validation .

Q. How can researchers validate this compound’s antifungal activity in vitro?

Standard assays include radial diffusion assays against fungal strains (e.g., Botrytis cinerea) and determination of IC50 values using microplate dilution methods. For example, this compound showed potent inhibition of B. cinerea at low micromolar concentrations . Include negative controls (e.g., heat-denatured protein) and replicate experiments to ensure reproducibility.

Q. What bioinformatics tools are essential for preliminary analysis of this compound’s interactions with viral or fungal targets?

Use I-TASSER for tertiary structure prediction and ClusPro 2.0 for molecular docking simulations. Visualization tools like PyMol and LigPlot+ are critical for mapping hydrogen bonds and hydrophobic interactions, as seen in VP1 protein inhibition studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological roles be systematically addressed?

For example, while this compound is known for antifungal activity , its role in embryogenesis via actin remodeling may appear contradictory. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate context-specific mechanisms. Use transcriptomic profiling (e.g., RNA-seq) to correlate protein expression with functional outcomes in different tissues .

Q. What strategies optimize the design of in silico studies investigating this compound’s interaction with viral proteins like FMDV VP1?

Prioritize peptides with positive net charge and low instability indices (e.g., this compound’s pI of 9.02 and instability index <40) to enhance binding potential . Validate docking results (e.g., 10 hydrogen bonds with VP1 ) using molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time. Cross-reference results with experimental techniques like surface plasmon resonance (SPR) .

Q. How should researchers reconcile discrepancies in hydrogen-bonding data between this compound and VP1 across studies?

In one study, this compound formed 10 hydrogen bonds with VP1 residues (e.g., Asn 143, Arg 140) , while another reported variations in bond lengths (3.22 Å vs. 2.81 Å) . Perform sensitivity analyses by adjusting docking parameters (e.g., flexibility of binding sites) and validate using mutagenesis assays targeting key residues.

Methodological Guidance

Q. What criteria should govern the selection of this compound analogues for comparative studies?

Use hierarchical clustering based on physicochemical properties (e.g., GRAVY scores, net charge) and functional homology. For instance, Cycloviolin-A and Dermaseptin-3 share similar hydrogen-bonding patterns with VP1 and can serve as positive controls .

Q. How can in silico findings on this compound’s antiviral mechanisms be translated into in vitro experiments?

Design peptide synthesis protocols (e.g., solid-phase synthesis) with >95% purity. Test inhibition kinetics using ELISA-based assays targeting VP1’s G-H loop (residues 140–160) . For antifungal studies, combine hyphal growth inhibition assays with confocal microscopy to visualize actin cytoskeleton disruption .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p-values <0.05 .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s bioactivity assays?

Follow the Beilstein Journal’s guidelines: report experimental conditions (e.g., buffer pH, temperature) in detail and deposit raw data in repositories like Zenodo. For structural studies, include PyMol session files and LigPlot+ outputs as supplementary materials .

Q. What metadata should accompany this compound-related datasets in public repositories?

Include (1) purification protocols, (2) spectral data (e.g., NMR chemical shifts), (3) docking parameters (e.g., ClusPro scoring functions), and (4) biological replicates used. Reference established standards like MIAPE for proteomics data .

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